
N-(2-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide: is a compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
科学研究应用
Chemistry: In chemistry, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: The compound has shown promise in various biological applications, including as an antibacterial, antifungal, and anticancer agent . Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
生化分析
Biochemical Properties
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, quinazolinone derivatives, including N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide, have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of microbial growth and cancer cell proliferation. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their function .
Cellular Effects
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of proteins involved in the MAPK/ERK pathway, which plays a vital role in cell growth and differentiation . By affecting this pathway, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can alter cell proliferation and survival. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and cell proliferation. Additionally, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that quinazolinone derivatives, including N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide, exhibit varying degrees of stability under different conditions . Over time, the degradation of this compound can lead to a decrease in its biological activity. In vitro and in vivo studies have demonstrated that N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can maintain its effects on cellular function for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses at which the beneficial effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide are maximized while minimizing its toxic effects. These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported into cells via specific membrane transporters, allowing it to reach its target sites. Additionally, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can bind to intracellular proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins . Understanding the subcellular localization of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is crucial for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This yields the intermediate 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which is then coupled with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in the presence of triethylamine in DMF at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and safe reagents.
化学反应分析
Types of Reactions: N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thioxo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
相似化合物的比较
2,3-Dihydroquinazolin-4-one: This compound shares the quinazolinone core structure and exhibits similar biological activities.
3-Substituted-2-thioxo-2,3-dihydroquinazolin-4-one: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness: N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with biological targets sets it apart from other quinazolinone derivatives.
属性
IUPAC Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWRLHPWVZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2596586.png)
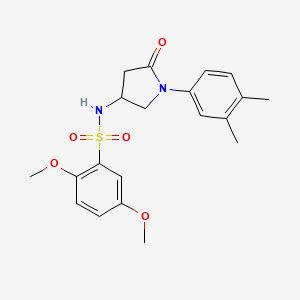
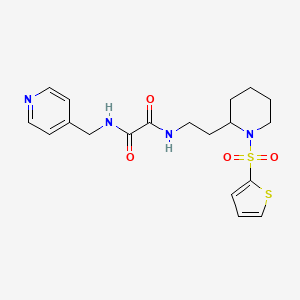
![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)
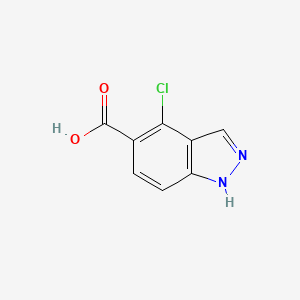
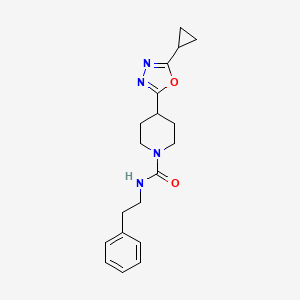

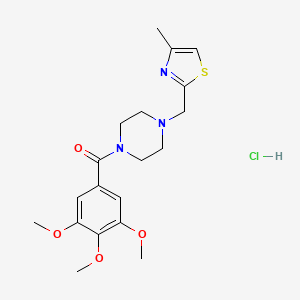
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
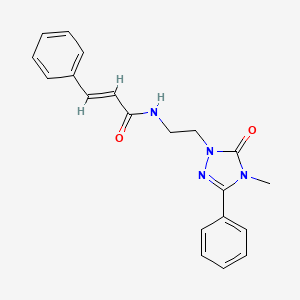
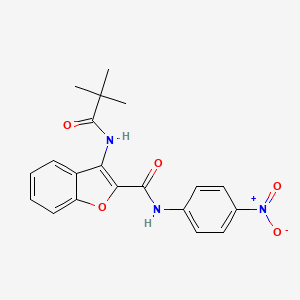
![5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2596609.png)
